2,3-Dimethylphenyl butyrate

Description

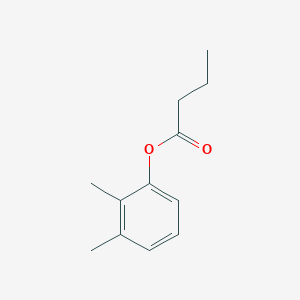

2,3-Dimethylphenyl butyrate is an ester derivative formed by the reaction of 2,3-dimethylphenol with butyric acid. While specific data on this compound are sparse in the provided evidence, its structural analogs and synthesis methods can be inferred. Esters like 2,3-dimethylphenyl benzoate (Figure S3, S4 in ) are synthesized via microwave-assisted benzoylation of phenols, suggesting that similar eco-friendly protocols could apply to this compound . The compound likely exhibits physicochemical properties typical of aryl esters, such as moderate hydrophobicity and stability under ambient conditions. Its applications may span industrial solvents, flavoring agents, or pharmaceutical intermediates, though direct evidence for these uses is absent in the provided sources.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(2,3-dimethylphenyl) butanoate |

InChI |

InChI=1S/C12H16O2/c1-4-6-12(13)14-11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

VNBUTQXTVRUSJE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC=CC(=C1C)C |

Canonical SMILES |

CCCC(=O)OC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dimethylphenyl Benzoate

- Structural Differences : Replaces the butyrate (C₄) group with a benzoate (C₇ aromatic) moiety.

- Synthesis: Prepared via microwave-assisted benzoylation of 2,3-dimethylphenol, yielding high-purity products (confirmed by ¹H- and ¹³C-NMR) .

Clevidipine Butyrate

- Structural Differences : A complex dihydropyridine derivative with a butyrate ester group (CAS-related data in ).

- Applications : Used as a short-acting calcium channel blocker (antihypertensive drug), highlighting the pharmaceutical relevance of butyrate esters .

- Synthesis : Involves multi-step organic reactions, contrasting with simpler esterification methods for 2,3-dimethylphenyl butyrate.

Dimethylphenol Isomers

- 3,4-Dimethylphenol (CAS 95-65-8) and 3,5-Dimethylphenol (CAS 108-68-9) are phenolic precursors to aryl esters like this compound.

- Key Differences : Lack the ester functional group, resulting in higher water solubility and acidity (pKa ~10) compared to their ester derivatives .

Comparative Data Table

Research Findings and Limitations

- Synthesis Insights : Microwave-assisted methods () could optimize this compound production, reducing reaction times and improving yields.

- Pharmacological Potential: Butyrate esters in drugs like clevidipine () suggest possible biomedical applications, though toxicity and efficacy studies are needed for this compound.

- Data Gaps: No direct NMR, boiling point, or solubility data for this compound were found. Comparisons rely on structural analogs and general ester chemistry principles.

Q & A

Basic: What are the established synthetic routes for 2,3-Dimethylphenyl butyrate, and what factors influence yield optimization?

The synthesis of this compound typically involves esterification of 2,3-dimethylphenol with butyryl chloride or transesterification using butyric acid derivatives. Key factors affecting yield include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can optimize reaction efficiency .

- Solvent polarity : Non-polar solvents (e.g., toluene) reduce hydrolysis side reactions.

- Temperature control : Maintaining 60–80°C minimizes thermal degradation .

- Purification methods : Column chromatography or recrystallization improves purity, as seen in analogous amide syntheses .

Basic: How can researchers determine the physicochemical properties of this compound?

Critical physicochemical parameters include solubility, logP (lipophilicity), and melting point. Methodologies involve:

- HPLC with UV detection : Quantifies solubility in aqueous/organic phases (e.g., using C18 columns) .

- Differential Scanning Calorimetry (DSC) : Determines melting point and thermal stability .

- Shake-flask method : Measures partition coefficients (logP) .

- Spectroscopic techniques : NMR (¹H/¹³C) and FT-IR confirm structural integrity .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in biological data (e.g., receptor binding affinity) require:

- Dose-response validation : Replicate assays across multiple cell lines or in vivo models to rule out context-dependent effects .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed activities .

- Structured data sharing : Cross-referencing with databases like PubChem or CAS Common Chemistry ensures consistency in experimental conditions .

Advanced: How can X-ray crystallography and computational modeling elucidate structural properties of this compound derivatives?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement (R-factor < 0.05) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites using Gaussian or ORCA software .

- Molecular docking : Simulate ligand-receptor interactions (e.g., PPARα binding) with AutoDock Vina .

Basic: What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Storage : Keep in amber vials at 4°C to prevent photodegradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What experimental designs assess metabolic pathways of this compound?

- In vitro hepatocyte models : Use primary hepatocytes or HepG2 cells with LC-MS to track phase I/II metabolites .

- Stable isotope labeling : ¹³C-labeled butyrate traces metabolic fate via isotope-ratio mass spectrometry.

- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Basic: Which spectroscopic techniques validate the purity of this compound?

- ¹H/¹³C NMR : Confirm absence of unreacted phenol or butyric acid (δ 6.5–7.5 ppm for aromatic protons) .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with DB-5MS columns .

- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced: How can researchers optimize synthetic scalability while minimizing environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.